2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one is a heterocyclic compound that features a pyrano[3,4-D]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethyl)benzaldehyde and 2-amino-3-cyano-4H-pyran.
Cyclization Reaction: The key step involves the cyclization of 4-(Trifluoromethyl)benzaldehyde with 2-amino-3-cyano-4H-pyran under basic conditions to form the pyrano[3,4-D]pyrimidine core.
Hydrogenation: The final step involves the hydrogenation of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure hydrogenation and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the pyrano[3,4-D]pyrimidine core.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Biology: It is studied for its antiviral properties, particularly against RNA viruses.
Medicine: The compound shows promise as an anti-inflammatory agent, potentially useful in treating inflammatory diseases.
Industry: It is used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It inhibits key signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[1,5-C]pyrimidine: Known for its anticancer and antiviral properties.
Pyrimidinamine Derivatives: These compounds also exhibit significant biological activities, including neuroprotection and anti-inflammatory effects.
Uniqueness
2-(4-(Trifluoromethyl)phenyl)-5,6-dihydro-3H-pyrano[3,4-D]pyrimidin-4(8H)-one is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C14H11F3N2O2 |
---|---|
Molecular Weight |
296.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3,5,6,8-tetrahydropyrano[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-7-21-6-5-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) |
InChI Key |
GECCSCOUJAXBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.